molecular formula C27H25N3NiO3+ B13660784 [N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel

[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel

Cat. No.: B13660784
M. Wt: 498.2 g/mol
InChI Key: WAUGCPLJRYNHRZ-GJFSDDNBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel is a coordination compound that features a nickel ion coordinated to a complex ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel typically involves the coordination of nickel ions with the ligand. The ligand can be synthesized through a series of organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization with phenyl and glycinato groups. The final coordination step involves mixing the ligand with a nickel salt, such as nickel(II) chloride, in an appropriate solvent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis of the ligand followed by its coordination with nickel ions. The process would need to be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel can undergo various types of chemical reactions, including:

    Oxidation: The nickel center can be oxidized, altering the oxidation state of the metal.

    Reduction: The compound can be reduced, potentially leading to changes in the coordination environment.

    Substitution: Ligands coordinated to the nickel center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can displace the existing ligands on the nickel center. Reaction conditions typically involve controlled temperatures and solvents that can stabilize the intermediate species formed during the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield new coordination compounds with different ligands.

Scientific Research Applications

[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel has several scientific research applications:

Mechanism of Action

The mechanism of action of [N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel involves its interaction with molecular targets through coordination chemistry. The nickel center can interact with various biological molecules, potentially altering their function and leading to therapeutic effects. The specific pathways involved depend on the nature of the biological targets and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[N-[Phenyl[2-[[[(1S,2R)-1-(phenylmethyl)-2-pyrrolidinyl-|EN]carbonyl]amino-|EN]phenyl]methylene]glycinato(2-)-|EN,|EO]nickel is unique due to its specific ligand structure and the resulting coordination environment around the nickel center. This uniqueness imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H25N3NiO3+

Molecular Weight

498.2 g/mol

IUPAC Name

2-[[[2-[(2R)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)

InChI

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/q;+3/p-2/t24-;/m1./s1

InChI Key

WAUGCPLJRYNHRZ-GJFSDDNBSA-L

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3]

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4.[Ni+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.